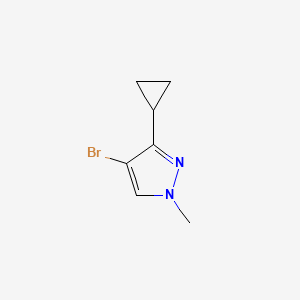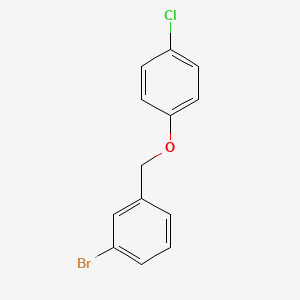
3-Bromobenzyl-(4-chlorophenyl)ether
Overview
Description
3-Bromobenzyl-(4-chlorophenyl)ether, also known as 3-Bromo-4-chlorophenyl ether, is an ether compound with a molecular formula of C9H7BrClO. It is a colorless liquid at room temperature and has a sweet, pungent odor. It is soluble in most organic solvents and has a boiling point of 206°C. 3-Bromobenzyl-(4-chlorophenyl)ether has been used in many scientific applications due to its unique properties, such as its low volatility, low toxicity, and low reactivity.
Scientific Research Applications
Radical-Scavenging Activity
- Highly brominated mono- and bis-phenols from marine red algae, including compounds structurally related to 3-Bromobenzyl-(4-chlorophenyl)ether, have been studied for their radical-scavenging activity. These compounds were found to be potent, with significant potential in antioxidant applications (Duan, Li, & Wang, 2007).
Biodegradation Studies
- Research on the biodegradation of diphenyl ether and its derivatives, including halogenated versions like 3-Bromobenzyl-(4-chlorophenyl)ether, has been conducted to understand environmental degradation pathways. One study highlighted a bacterium capable of utilizing these compounds as carbon sources, shedding light on potential bioremediation strategies (Schmidt et al., 1992).
Synthesis and Applications in Organic Chemistry
- Research into the synthesis of substituted silyl ethers, including those related to 3-Bromobenzyl-(4-chlorophenyl)ether, has shown applications in transferring allyl and benzyl groups, potentially useful in pharmaceutical and synthetic organic chemistry (Hudrlik, Hudrlik, & Jeilani, 2011).
Environmental Fate and Degradation
- The degradation of polybrominated diphenyl ethers (PBDEs) in various conditions, including aspects related to 3-Bromobenzyl-(4-chlorophenyl)ether, has been a focus to understand their environmental impact and persistence. Studies have shown how these compounds break down under different environmental conditions, which is crucial for assessing their long-term ecological effects (Eriksson et al., 2004).
Antibacterial Properties
- Bromophenols isolated from marine algae, structurally similar to 3-Bromobenzyl-(4-chlorophenyl)ether, have shown promising antibacterial properties. These findings open avenues for developing new antibacterial agents from marine natural products (Xu et al., 2003).
Use in Protecting Groups in Organic Synthesis
- Certain benzyl ether-type protecting groups related to 3-Bromobenzyl-(4-chlorophenyl)ether have been studied for their utility in synthetic organic chemistry. These protecting groups are vital for various synthetic routes, particularly in the synthesis of complex organic molecules (Crich, Li, & Shirai, 2009).
properties
IUPAC Name |
1-bromo-3-[(4-chlorophenoxy)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWBOCNFGYIJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one](/img/structure/B1526351.png)

![9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1526354.png)

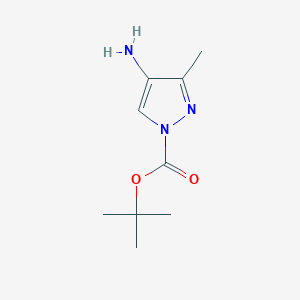
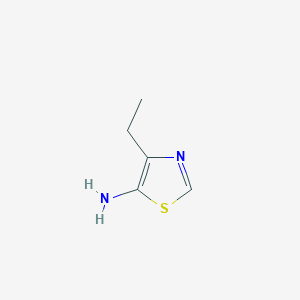
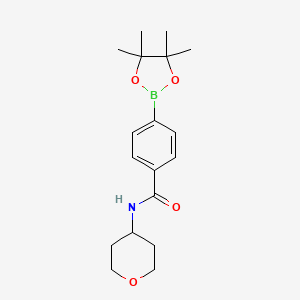
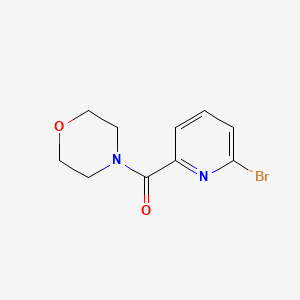

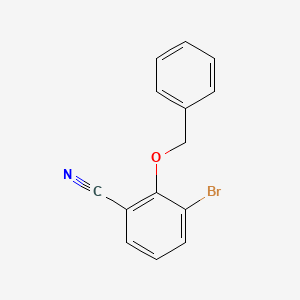
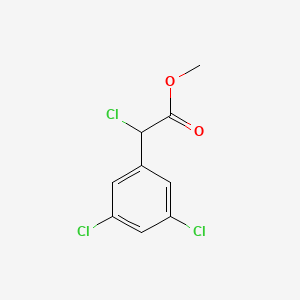

![4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1526372.png)
